![molecular formula C21H23F5NO5P B2993540 (2S)-2-ethylbutyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate CAS No. 1911578-98-7](/img/structure/B2993540.png)
(2S)-2-ethylbutyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate
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Overview
Description
“(S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate” is an alanine derivative . It is an impurity of Sofosbuvir, a NS5B inhibitor used for the treatment of hepatitis C .
Molecular Structure Analysis
The molecular formula of “(S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate” is C18H17F5NO5P . The molecular weight is 453.3 g/mol . The IUPAC name is propan-2-yl (2S)-2-[[ (2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate” include a molecular weight of 453.3 g/mol and a molecular formula of C18H17F5NO5P . It is a solid substance with an off-white to light yellow color . In vitro, it has a solubility of 50 mg/mL in DMSO .Scientific Research Applications
Synthesis and Isolation in Pharmaceutical Compounds
An advanced intermediate, similar to (2S)-2-ethylbutyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate, has been utilized in the synthesis of Remdesivir. This intermediate, known as (S)-2-Ethylbutyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate (1b), is a diastereoselective nucleoside phosphoramidate prodrug. It's used as an antiviral agent and has been synthesized with high yield and efficient stereoselectivity (Chavhan, Mohite, & Pandey, 2023).
Application in Analytical Chemistry
A chemical derivatization and degradation approach combined with mass spectrometry was used to characterize a metabolite of a compound structurally related to (2S)-2-ethylbutyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate. This technique helped in identifying unknown trace organic compounds in environmental or laboratory studies (Fujita, Campbell, Mong, & Reinhard, 2001).
Enzymatic Resolution in Organic Chemistry
A process involving enzymatic resolution was used for creating enantiomerically pure compounds, similar in structure to (2S)-2-ethylbutyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate. This method highlights the importance of stereochemistry in the synthesis of complex organic molecules (Fadnavis, Radhika, & Devi, 2006).
Herbicidal Properties
A compound structurally related, ethyl 2(R)-[4-[[3-chloro-5-(difluoromethoxy)-2-pyridyl]oxy]phenoxy]propanoate, was synthesized and found to possess herbicidal properties. This showcases the potential use of similar compounds in agricultural applications (Bauer et al., 1990).
Mechanism of Action
Target of Action
The primary target of this compound is the HCV NS5B polymerase . This enzyme plays a crucial role in the replication of the Hepatitis C virus (HCV), making it a key target for antiviral therapies .
Mode of Action
The compound acts as an inhibitor of RNA-dependent RNA viral replication . By binding to the HCV NS5B polymerase, it prevents the enzyme from synthesizing new viral RNA strands, thereby halting the replication of the virus .
Biochemical Pathways
The compound affects the HCV replication pathway . By inhibiting the HCV NS5B polymerase, it disrupts the viral life cycle at the replication stage, preventing the production of new virus particles .
Result of Action
The molecular effect of the compound’s action is the inhibition of viral RNA synthesis . On a cellular level, this results in a reduction in the number of new virus particles produced, thereby limiting the spread of the infection within the host .
properties
IUPAC Name |
2-ethylbutyl (2S)-2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F5NO5P/c1-4-13(5-2)11-30-21(28)12(3)27-33(29,31-14-9-7-6-8-10-14)32-20-18(25)16(23)15(22)17(24)19(20)26/h6-10,12-13H,4-5,11H2,1-3H3,(H,27,29)/t12-,33?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSOMRSHXPZDCC-HHSZUNSFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)COC(=O)[C@H](C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F5NO5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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